YUM70

GRP78 ATPase Target engagement Thermal shift assay

YUM70 is an allosteric 8-hydroxyquinoline-derived GRP78 inhibitor offering unique pharmacology unavailable from thiazole-based alternatives. It suppresses c-MYC post-transcriptionally via 4E-BP1 upregulation and demonstrates in vivo pancreatic cancer xenograft efficacy without toxicity to normal tissue. Its scaffold supports PROTAC derivatization for GRP78 degradation and BODIPY conjugation for ER target-engagement imaging—capabilities not replicated by other GRP78 inhibitors. Supplied as a >98% pure solid (HPLC-validated). Directly indicated for KRAS-driven pancreatic cancer, cisplatin-resistance reversal, and MYC oncology research.

Molecular Formula C21H19ClN2O4
Molecular Weight 398.8 g/mol
Cat. No. B3182296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYUM70
Molecular FormulaC21H19ClN2O4
Molecular Weight398.8 g/mol
Structural Identifiers
SMILESCCCC(=O)NC(C1=CC2=C(C=C1)OCO2)C3=CC(=C4C=CC=NC4=C3O)Cl
InChIInChI=1S/C21H19ClN2O4/c1-2-4-18(25)24-19(12-6-7-16-17(9-12)28-11-27-16)14-10-15(22)13-5-3-8-23-20(13)21(14)26/h3,5-10,19,26H,2,4,11H2,1H3,(H,24,25)
InChIKeyBIQMEYCMAGHOEQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





YUM70 GRP78 ATPase Inhibitor: Baseline Characteristics for Preclinical Pancreatic Cancer Procurement


YUM70 (CAS 423145-35-1) is an 8-hydroxyquinoline-derived small molecule that functions as a potent and selective inhibitor of glucose-regulated protein 78 (GRP78) ATPase activity [1]. GRP78 is a master regulator of the unfolded protein response (UPR) and is critically upregulated in KRAS-driven cancers, including pancreatic ductal adenocarcinoma, to sustain endoplasmic reticulum (ER) homeostasis under high protein synthetic demand [2]. YUM70 directly binds full-length GRP78, inhibits its ATPase activity with an IC50 of 1.5 μM, and induces ER stress-mediated apoptosis in pancreatic cancer cells . The compound is supplied as a >98% pure solid (HPLC-validated) with molecular weight 398.84 g/mol and formula C21H19ClN2O4 .

YUM70 Versus Generic GRP78 Inhibitors: Why 8-Hydroxyquinoline Scaffold Substitution Compromises Experimental Reproducibility


GRP78 inhibitors are not functionally interchangeable. The ATPase domain of GRP78 is conformationally dynamic, and distinct chemical scaffolds bind with varying modes of inhibition and divergent downstream effects on UPR signaling and MYC oncoprotein expression [1]. YUM70, as an 8-hydroxyquinoline derivative, exhibits an allosteric binding mode distinct from thiazole-based inhibitors such as HA15, resulting in differential modulation of 4E-BP1 phosphorylation and c-MYC suppression [2]. Furthermore, YUM70 demonstrates class-unique functional versatility—its core scaffold has been validated for PROTAC derivatization to force GRP78 degradation, a property not replicated by structurally unrelated GRP78 inhibitors . Substitution with an alternative GRP78 inhibitor without confirming equivalent biochemical and cellular pharmacology in the same experimental system risks irreproducible results in assays measuring ER stress induction, apoptosis, or MYC-driven viability.

YUM70 GRP78 Inhibitor: Quantitative Head-to-Head Evidence for Informed Procurement Decisions


YUM70 Directly Binds Full-Length GRP78 with Dose-Dependent Thermal Stabilization

YUM70 binds directly to purified full-length GRP78 protein and causes a positive shift in melting temperature (Tm) in a dose-dependent manner, confirming direct target engagement. The ATPase inhibitory activity of YUM70 was measured against full-length GRP78 with an IC50 of 1.5 μM [1]. This full-length protein assay differs from assays using only the isolated ATPase domain; YUM70's activity against the complete chaperone protein reflects its binding in a more physiologically relevant conformational state. In comparative thermal shift analysis, YUM70 stabilized GRP78 with a measurable ΔTm shift at concentrations correlating with ATPase inhibition, while structurally distinct GRP78 inhibitors such as HA15 (thiazole-based scaffold) have not been reported to produce comparable thermal stabilization of full-length GRP78 under identical assay conditions [2].

GRP78 ATPase Target engagement Thermal shift assay Biochemical selectivity

YUM70 Demonstrates Cytotoxicity in Pancreatic Cancer Cell Lines: MIA PaCa-2 IC50 Comparison with HA15

In direct cytotoxicity assessment against pancreatic cancer cell lines, YUM70 exhibited an IC50 of 2.5 μM in MIA PaCa-2 cells and decreased PANC-1 and UM59 cell proliferation in 3D-culture systems with IC50 values <10 μM . In head-to-head comparison within the same experimental context, both YUM70 and HA15 reduced c-MYC expression and induced apoptosis in MYC-dependent cancer models [1]. However, YUM70 additionally demonstrated efficacy in a pancreatic cancer xenograft model with no toxicity to normal tissues—an in vivo safety profile specifically documented for YUM70 in pancreatic cancer models [2]. HA15, by contrast, has been primarily characterized in melanoma xenograft models (A375) rather than pancreatic cancer in vivo [3]. YUM70 treatment also upregulates ER stress-related genes and induces apoptosis via phosphorylation of eIF2α, establishing a mechanism distinct from compounds that primarily induce autophagy without equivalent UPR activation .

Pancreatic cancer Cytotoxicity Cell viability IC50 comparison

YUM70 Re-Sensitizes Cisplatin-Resistant HNSCC Cells: 2D and 3D Spheroid Model Validation

YUM70 reduced head and neck squamous cell carcinoma (HNSCC) cell viability and re-sensitized cisplatin-resistant HNSCC cell lines in both 2D monolayer and 3D spheroid models [1]. Combined treatment with cisplatin and YUM70 increased apoptotic markers in the cisplatin-resistant HNSCC cell line, associating with reduced cell viability and clonogenicity [2]. This chemosensitization property represents a functional differentiation from the baseline ER stress induction profile of other GRP78 inhibitors: while HA15 has demonstrated efficacy in BRAF-inhibitor-resistant melanoma, YUM70's activity in cisplatin-resistant HNSCC models is specifically documented and validated across both 2D and physiologically more relevant 3D culture systems [3].

Cisplatin resistance Head and neck cancer 3D spheroid Chemosensitization

YUM70 Synergizes with Topotecan and Vorinostat in Pancreatic Cancer Cells

YUM70 showed strong synergistic cytotoxicity with topotecan (a topoisomerase I inhibitor) and vorinostat (an HDAC inhibitor) in pancreatic cancer cells [1]. This synergy profile positions YUM70 as a combination partner with mechanistically distinct chemotherapeutic agents, specifically targeting the ER stress pathway to potentiate DNA damage and epigenetic modulation . The synergy with topotecan and vorinostat is a defined, experimentally validated property of YUM70; similar comprehensive synergy profiling has not been published for HA15 in pancreatic cancer models. YUM70's preclinical efficacy as both a monotherapy and in combination with topoisomerase and HDAC inhibitors has been demonstrated in pancreatic cancer [2].

Combination therapy Synergy Topotecan Vorinostat Pancreatic cancer

YUM70 Scaffold Enables PROTAC Derivatization for GRP78 Degradation

A YUM70-PROTAC (PROteolysis TArgeting Chimera) has been synthesized and demonstrated the ability to force degradation of GRP78 in pancreatic cancer cells [1]. This derivatization capability arises from YUM70's 8-hydroxyquinoline scaffold, which provides a synthetically tractable handle for conjugation to E3 ligase ligands without abolishing GRP78 binding. The successful conversion of a GRP78 inhibitor into a GRP78 degrader represents a unique chemical biology opportunity: YUM70 can serve both as a standalone pharmacologic probe of GRP78 ATPase inhibition and as a precursor for targeted protein degradation studies . Structurally distinct GRP78 inhibitors such as HA15 have not been reported as PROTAC precursors in peer-reviewed literature. Additionally, a YUM70 analog conjugated with BODIPY demonstrated colocalization of the compound with GRP78 in the ER, confirming subcellular target engagement and enabling fluorescence-based imaging applications [2].

PROTAC Targeted protein degradation GRP78 degrader Chemical biology

YUM70 Procurement Application Scenarios: Pancreatic Cancer, MYC-Driven Tumors, and Chemoresistance Research


Pancreatic Cancer Monotherapy and Combination Preclinical Studies

YUM70 is directly indicated for preclinical studies investigating ER stress-mediated apoptosis in pancreatic ductal adenocarcinoma. The compound has demonstrated in vitro cytotoxicity in MIA PaCa-2 (IC50 = 2.5 μM), PANC-1, and UM59 cell lines, as well as in vivo efficacy in a pancreatic cancer xenograft model with no toxicity to normal tissues [1]. Researchers can deploy YUM70 as a monotherapy to interrogate GRP78 dependency in KRAS-driven pancreatic cancer models or in combination with topotecan and vorinostat to assess synergy with topoisomerase and HDAC inhibition [2].

MYC-Dependent Cancer Models Including c-MYC and N-MYC Suppression Studies

YUM70 suppresses c-MYC expression at the post-transcriptional level by upregulating the eukaryotic translation inhibitor 4E-BP1, which targets eIF4E critical for c-MYC translation initiation [1]. The compound also suppresses N-MYC expression, making it suitable for investigating GRP78 inhibition as a strategy to target MYC oncoprotein expression in breast cancer, head and neck squamous cell carcinoma, and pancreatic adenocarcinoma models [2]. Knockdown of 4E-BP1 via siRNA rescues YUM70-mediated c-MYC suppression, providing a validated mechanistic control for experimental design .

Cisplatin-Resistant Head and Neck Squamous Cell Carcinoma Chemosensitization

YUM70 re-sensitizes cisplatin-resistant HNSCC cell lines to cisplatin-induced apoptosis in both 2D monolayer and 3D spheroid culture models [1]. Combined cisplatin and YUM70 treatment increases apoptotic markers and reduces cell viability and clonogenicity specifically in cisplatin-resistant clones [2]. This application scenario is particularly relevant for investigators studying acquired chemotherapy resistance and seeking pharmacologic strategies to overcome cisplatin resistance through ER stress pathway modulation.

Chemical Biology Probe Development via PROTAC Derivatization and Fluorescent Conjugation

The 8-hydroxyquinoline scaffold of YUM70 supports synthetic derivatization to generate PROTAC molecules that force GRP78 degradation in pancreatic cancer cells, enabling target validation studies beyond pharmacologic inhibition [1]. Additionally, a YUM70 analog conjugated with BODIPY demonstrates colocalization with GRP78 in the ER, providing a fluorescent probe for subcellular target engagement imaging [2]. These scaffold-enabled applications make YUM70 a versatile starting material for chemical biology tool development targeting the GRP78 chaperone system.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for YUM70

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.